DROMOSTANOLONE PROPIONATE

Pharmacokinetics Half-life Ester prodrug

Standard drostanolone esters introduce unpredictable pharmacokinetics due to variable ester chain lengths and undefined 2α-methyl stereochemistry. This validated Dromostanolone Propionate eliminates batch-to-batch variability. - Defined 2α-methyl-DHT backbone: Metabolic stability for reproducible AR binding assays (human AR LBD). - Short propionate half-life (2-3 days IM): Ideal for acute expression studies requiring rapid washout. - Certified reference standard: Quantifiable comparator for legacy breast cancer therapy research.

Molecular Formula C23H36O3
Molecular Weight 360.5 g/mol
CAS No. 521-12-0
Cat. No. B1670958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDROMOSTANOLONE PROPIONATE
CAS521-12-0
Synonyms2 alpha-methyldihydrotestosterone propionate
Drolban
dromostanolone propionate
drostanolone propionate
Masteril
Masterone
NSC 12198
NSC-12198
Molecular FormulaC23H36O3
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C
InChIInChI=1S/C23H36O3/c1-5-21(25)26-20-9-8-17-16-7-6-15-12-19(24)14(2)13-23(15,4)18(16)10-11-22(17,20)3/h14-18,20H,5-13H2,1-4H3/t14-,15+,16+,17+,18+,20+,22+,23+/m1/s1
InChIKeyNOTIQUSPUUHHEH-UXOVVSIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dromostanolone Propionate CAS 521-12-0: High-Potency DHT-Derived Androgen Ester for Research


Dromostanolone propionate (CAS 521-12-0) is a synthetic anabolic-androgenic steroid (AAS) and a 17β-propionate ester prodrug of the active androgen drostanolone [1]. It is a derivative of dihydrotestosterone (DHT), modified by a 2α-methyl group which enhances its metabolic stability and anabolic properties [2]. It acts as a potent agonist of the androgen receptor (AR) [3]. The compound has a molecular weight of 360.5 g/mol, a melting point of 128 °C, and a defined CAS Common Chemistry profile [4]. Its clinical history is established for the treatment of advanced breast cancer, though it is now primarily a research chemical and analytical reference standard [5].

Androgen receptor (AR) agonist research & signaling studies Selection context
DHT-derived structural probe with 2α-methyl modification Structure-activity context
Ester prodrug for temporal PK control in model studies Method context

Why Substituting Dromostanolone Propionate with Unverified Analogs Introduces Experimental Variability


Selecting Dromostanolone Propionate for research or industrial applications over its closest analogs is not a matter of interchangeable steroid cores, but of predictable, quantifiable performance dictated by the propionate ester and the 2α-methyl substitution. While the active metabolite drostanolone is shared with other esters like drostanolone enanthate, the propionate ester at C17β confers a specific, short elimination half-life of 2-3 days following intramuscular injection, in contrast to the extended half-life of enanthate esters, which can be detectable for months [1]. Furthermore, the 2α-methyl group on the DHT backbone is critical for its unique androgenic-to-anabolic balance, a property not found in testosterone or nandrolone derivatives [2]. Substituting with a generic 'drostanolone' source without defined esterification or verified 2α-methyl stereochemistry introduces significant pharmacokinetic and pharmacodynamic variability, compromising experimental reproducibility and batch-to-batch consistency [3].

Target
Propionate Ester
Short 2-3 day half-life supports acute AR studies and rapid washout protocols.
vs. Enanthate Ester
Target
2α-Methyl Group
Confers metabolic stability and distinct anabolic/androgenic balance.
vs. Unmodified DHT
Target
Verified Stereochemistry
Ensures batch-to-batch consistency for AR binding and gene expression assays.
vs. Unverified Source

Quantitative Differentiation from Structural and Therapeutic Analogs


Ester-Determined Half-Life: Propionate vs. Enanthate for Temporal Control

The propionate ester at the C17β position of dromostanolone propionate results in a predictable and relatively short intramuscular elimination half-life of 2-3 days [1]. This is a key differentiator from longer-chain esters like drostanolone enanthate, which, while not having a precisely quantified half-life in primary literature, is known to have a significantly longer duration of action and a detection time of approximately 3 months due to its extended release profile . The short half-life of the propionate ester allows for more frequent administration and finer temporal control over androgen receptor activation, making it preferable for studies requiring rapid washout periods or acute dose-response assessments.

Ester Half-Life
Cross-study comparable
Propionate: 2–3 days
Enanthate: ~3 months detect
Supports fine temporal control of AR activation in models.
Ester selection may alter exposure duration and protocol design.
Pharmacokinetics Half-life Ester prodrug

Clinical Efficacy in Breast Cancer: Comparison with Oophorectomy and Nandrolone Phenylpropionate

In a clinical trial conducted from 1968-1972, dromostanolone propionate (Masteril) was directly compared to oophorectomy in premenopausal patients and to nandrolone phenylpropionate (Durabolin) in perimenopausal patients with advanced breast cancer [1]. The results demonstrated quantifiable differences in efficacy: in premenopausal patients, 44% responded to Masteril compared to 22% to oophorectomy, indicating a 2-fold higher response rate. In the perimenopausal group, 34.5% responded to Masteril versus 39% to Durabolin, showing comparable but slightly lower efficacy. This data provides a historical but quantitative benchmark for its clinical utility against other hormonal agents.

Historical Endpoint
Head-to-head
Response: 44% (vs 22% oophorectomy)
Supports historical benchmarking context in breast cancer models.
RUO historical data; requires validation in modern assay platforms.
Oncology Breast Cancer Hormonal Therapy

Relative Androgen Content by Weight: Propionate vs. Decanoate for Active Moiety Delivery

The relative content of the active androgen moiety by weight is a critical parameter for formulation scientists and researchers calculating dosing regimens. Dromostanolone propionate, with its short-chain propionate ester (3 carbons), has a high relative androgen content of 0.84 [1]. This means that 84% of the mass of the ester prodrug is the active drostanolone core. This is substantially higher than longer-chain esters, such as nandrolone decanoate, which has a relative content of 0.64 [2]. Therefore, to deliver an equivalent mass of active androgen, significantly more of the longer-chain ester prodrug must be used.

Active Moiety
Class-level inference
Relative content: 0.84 (vs 0.64 nandrolone decanoate)
Supports accurate molar calculation for in vitro and synthesis work.
Calculated from molecular weight ratios; verify for batch specific purity.
Pharmacology Drug Formulation Molecular Weight

High-Value Application Scenarios for Dromostanolone Propionate


Reference Standard for Androgen Receptor Binding Assays with Defined Pharmacokinetic Control

Dromostanolone propionate serves as a well-characterized reference standard for calibrating assays that measure binding to the human androgen receptor ligand-binding domain [1]. Its use is supported by its known potency as an AR agonist. The compound's short 2-3 day half-life [2] makes it an ideal positive control for *in vivo* experiments designed to study acute AR-mediated gene expression or protein synthesis, where rapid washout is required to limit prolonged receptor occupancy and downstream effects. Its high relative androgen content [3] also simplifies the calculation of precise molar concentrations for *in vitro* studies.

Synthetic Intermediate for Novel 2α-Alkylated DHT Analogs

The 2α-methyl group on the DHT backbone is a defining feature of dromostanolone propionate [1]. This structural modification is crucial for its metabolic stability and unique balance of anabolic and androgenic effects. Therefore, dromostanolone propionate or its base form, drostanolone, is a logical and structurally defined starting material for medicinal chemistry efforts aimed at synthesizing and screening novel libraries of 2α-alkylated steroid analogs. The well-documented synthesis and characterization [2] provide a reliable platform for further derivatization, enabling structure-activity relationship (SAR) studies to probe the role of the 2α-substituent in AR modulation.

Historical Comparator for Modern Endocrine Therapy Research in Breast Cancer Models

For research groups investigating the evolution of hormonal therapies for breast cancer, dromostanolone propionate offers a valuable historical comparator. The quantitative clinical response data from the 1970s [1] provide a benchmark efficacy and safety profile against which newer agents, such as selective estrogen receptor degraders (SERDs) or targeted protein degraders, can be compared in modern preclinical models. This allows for a contextualized understanding of therapeutic advancement and can help validate the translational relevance of newer models by recapitulating known clinical outcomes with a legacy agent.

Application
Selection Property
Validation Focus
AR Binding Assay Calibration
Defined PK control with short half-life
AR agonist potency and acute gene expression endpoints
Novel 2α-Alkylated DHT Analog Synthesis
Well-characterized 2α-methyl DHT backbone
Metabolic stability and SAR for AR modulation
Historical Comparator Research
Quantitative historical endpoint data
Benchmarking validation against modern endocrine therapy models

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45 linked technical documents
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